molecular formula C13H12ClF3O2 B11716963 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid

Cat. No.: B11716963
M. Wt: 292.68 g/mol
InChI Key: JVMXLBHEKGWMHD-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid is an organic compound with the molecular formula C13H12ClF3O2.

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid involves several steps. One common method includes the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst . Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Trifluoromethylation: The trifluoromethyl group plays a significant role in pharmaceuticals and agrochemicals, and the compound can undergo radical trifluoromethylation.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, including nucleophilic substitution and radical trifluoromethylation, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic Acid: A simpler analog without the trifluoromethyl and chloro substituents.

    3-Chloro-5-(trifluoromethyl)phenylboronic Acid: Another compound with similar substituents but different functional groups.

    Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and share some reactivity patterns with this compound.

The uniqueness of this compound lies in its combination of the cyclopentane ring with the trifluoromethyl and chloro substituents, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H12ClF3O2

Molecular Weight

292.68 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H12ClF3O2/c14-10-6-8(5-9(7-10)13(15,16)17)12(11(18)19)3-1-2-4-12/h5-7H,1-4H2,(H,18,19)

InChI Key

JVMXLBHEKGWMHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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